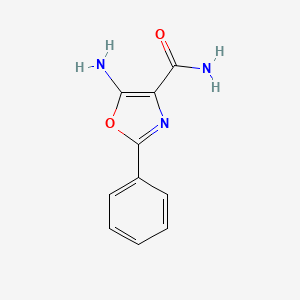

5-Amino-2-phenyl-oxazole-4-carboxylic acid amide

Description

5-amino-2-phenyl-oxazole-4-carboxylic acid amide is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Properties

Molecular Formula |

C10H9N3O2 |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

5-amino-2-phenyl-1,3-oxazole-4-carboxamide |

InChI |

InChI=1S/C10H9N3O2/c11-8(14)7-9(12)15-10(13-7)6-4-2-1-3-5-6/h1-5H,12H2,(H2,11,14) |

InChI Key |

UPWLRKVVLBSIPK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(O2)N)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-phenyl-oxazole-4-carboxylic acid amide typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® to effect the cyclisation at elevated temperatures (70–90°C) followed by in-line quenching of residual hydrofluoric acid . Another approach involves the use of manganese dioxide as a heterogeneous reagent in flow processes, which simplifies the reaction and improves safety .

Industrial Production Methods

Industrial production of oxazoles, including 5-amino-2-phenyl-oxazole-4-carboxylic acid amide, often utilizes continuous flow synthesis techniques. These methods offer advantages such as improved safety profiles, higher yields, and the ability to scale up production efficiently .

Chemical Reactions Analysis

Types of Reactions

5-amino-2-phenyl-oxazole-4-carboxylic acid amide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like manganese dioxide or bromotrichloromethane.

Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Reduction: Lithium aluminum hydride.

Substitution: N-bromosuccinimide (NBS) for free radical bromination.

Major Products

Oxidation: Oxidized derivatives of the oxazole ring.

Reduction: Reduced amide derivatives.

Substitution: Brominated oxazole derivatives.

Scientific Research Applications

5-amino-2-phenyl-oxazole-4-carboxylic acid amide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anti-biofilm activities.

Medicine: Explored for its cytotoxic properties against cancer cell lines.

Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-amino-2-phenyl-oxazole-4-carboxylic acid amide involves its interaction with various molecular targets. The compound can inhibit biofilm formation by interfering with bacterial cell signaling pathways . Additionally, its cytotoxic effects are believed to result from the induction of apoptosis in cancer cells through the activation of specific caspases .

Comparison with Similar Compounds

Similar Compounds

Isoxazole: Another five-membered heterocyclic compound with one oxygen and one nitrogen atom.

Thiazole: Contains a sulfur atom instead of oxygen in the ring structure.

Oxazoline: A reduced form of oxazole with a saturated nitrogen atom.

Uniqueness

5-amino-2-phenyl-oxazole-4-carboxylic acid amide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as a pharmacophore in drug design set it apart from other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.